![molecular formula C24H22N4O2 B4389405 N-2-biphenylyl-N'-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)urea](/img/structure/B4389405.png)
N-2-biphenylyl-N'-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)urea
Overview
Description
N-2-biphenylyl-N'-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as BPU and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of BPU involves the inhibition of various enzymes and proteins involved in cellular processes such as cell growth, angiogenesis, and protein aggregation. BPU has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and proliferation. BPU also inhibits the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis. In addition, BPU has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and angiogenesis, the induction of apoptosis, and the inhibition of protein aggregation. BPU has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using BPU in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the potential for side effects and toxicity in experimental models. However, one limitation of using BPU is its low solubility in water, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for research involving BPU. One area of interest is the development of BPU analogs with improved potency and solubility. Another area of interest is the investigation of BPU's potential in treating other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying BPU's pharmacological effects.
Scientific Research Applications
BPU has been studied for its potential in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, BPU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, BPU has been studied for its potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In inflammation research, BPU has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(3,5-dimethyl-2-oxo-1-phenylimidazol-4-yl)-3-(2-phenylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-22(27(2)24(30)28(17)19-13-7-4-8-14-19)26-23(29)25-21-16-10-9-15-20(21)18-11-5-3-6-12-18/h3-16H,1-2H3,(H2,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQECQJYFOUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1C2=CC=CC=C2)C)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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